Cas no 2171169-03-0 ((3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid)

(3S)-3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative featuring a thiazole ring, which enhances its utility in peptide synthesis and medicinal chemistry applications. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The thiazole moiety contributes to structural diversity and potential bioactivity, making this compound valuable for designing peptide-based therapeutics or probes. Its chiral (S)-configuration ensures stereochemical precision in synthesis. The carboxylic acid terminus allows for further conjugation or coupling reactions. This compound is particularly suited for solid-phase peptide synthesis (SPPS) and the development of peptidomimetics with tailored properties.
(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid structure
2171169-03-0 structure
Product name:(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid
CAS No:2171169-03-0
MF:C23H21N3O5S
MW:451.49494433403
CID:5974045
PubChem ID:165819186

(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid
    • 2171169-03-0
    • EN300-1576213
    • (3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
    • Inchi: 1S/C23H21N3O5S/c1-13(10-20(27)28)25-21(29)19-11-24-22(32-19)26-23(30)31-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11,13,18H,10,12H2,1H3,(H,25,29)(H,27,28)(H,24,26,30)/t13-/m0/s1
    • InChI Key: WYNWGADXKZTPDW-ZDUSSCGKSA-N
    • SMILES: S1C(=CN=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@@H](C)CC(=O)O)=O

Computed Properties

  • Exact Mass: 451.12019195g/mol
  • Monoisotopic Mass: 451.12019195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 146Ų
  • XLogP3: 3.5

(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1576213-0.05g
(3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
2171169-03-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1576213-10.0g
(3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
2171169-03-0
10g
$14487.0 2023-06-04
Enamine
EN300-1576213-1.0g
(3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
2171169-03-0
1g
$3368.0 2023-06-04
Enamine
EN300-1576213-100mg
(3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
2171169-03-0
100mg
$2963.0 2023-09-24
Enamine
EN300-1576213-2500mg
(3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
2171169-03-0
2500mg
$6602.0 2023-09-24
Enamine
EN300-1576213-0.1g
(3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
2171169-03-0
0.1g
$2963.0 2023-06-04
Enamine
EN300-1576213-5.0g
(3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
2171169-03-0
5g
$9769.0 2023-06-04
Enamine
EN300-1576213-0.5g
(3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
2171169-03-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1576213-250mg
(3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
2171169-03-0
250mg
$3099.0 2023-09-24
Enamine
EN300-1576213-10000mg
(3S)-3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
2171169-03-0
10000mg
$14487.0 2023-09-24

Additional information on (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid

Introduction to (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic Acid (CAS No. 2171169-03-0)

(3S-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171169-03-0, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a 1,3-thiazole core, an amino group modified with a fluoren-9-ylmethoxycarbonyl moiety, and a formamido group linked to a butanoic acid side chain. This intricate configuration not only contributes to the compound's unique chemical properties but also suggests its potential for diverse biological interactions.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 1,3-thiazole scaffold is particularly noteworthy in this context, as it is a well-known pharmacophore found in numerous bioactive molecules. Compounds containing this scaffold have demonstrated efficacy in targeting enzymes and receptors involved in inflammatory responses, metabolic disorders, and even cancer.

The presence of the fluoren-9-ylmethoxycarbonyl group in the molecular structure of (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid adds another layer of complexity and functionality. This group is often employed in medicinal chemistry to enhance the solubility and metabolic stability of drug candidates. Additionally, it can serve as a handle for further chemical modifications, allowing researchers to fine-tune the biological activity of the compound.

The chiral center at the (3S) position in the molecule underscores its stereochemical specificity, which is crucial for biological activity. Enantiomers of a given compound can exhibit vastly different pharmacological properties, making the precise control of stereochemistry essential for drug development. The synthesis of this compound therefore requires careful consideration of stereochemical purity to ensure optimal biological performance.

Recent studies have begun to explore the potential therapeutic applications of (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. These effects could make it a valuable candidate for treating conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders.

The formamido group in the molecule's structure is another key feature that warrants further investigation. Formamides are known to participate in various biochemical reactions, including hydrogen bonding and protease inhibition. By incorporating this group into the molecular framework, researchers may be able to target specific proteases or enzymes that play a role in disease pathogenesis.

The butanoic acid side chain provides an additional site for interaction with biological targets. Butanoic acid derivatives have been explored for their potential antimicrobial and anti-inflammatory properties. The combination of these functional groups within (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid could lead to novel mechanisms of action that distinguish it from existing therapeutic agents.

In conclusion, (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid represents a promising candidate for further pharmaceutical development. Its complex molecular architecture and diverse functional groups offer numerous possibilities for modulating biological pathways associated with various diseases. As research continues to uncover the full potential of this compound, it may emerge as a valuable tool in the fight against human disease.

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